4-methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
4-methoxy-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-21-13-2-5-18-15(19-13)20-8-3-12(4-9-20)11-22-14-10-16-6-7-17-14/h2,5-7,10,12H,3-4,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFXHNZTDFRYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC(CC2)COC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Methoxy-2-chloropyrimidine
The pyrimidine core is typically synthesized via:
Method A : Chlorination of 4-methoxypyrimidin-2-ol using POCl₃ in anhydrous dichloromethane at reflux (Yield: 82–89%).
Method B : Direct methoxylation of 2,4-dichloropyrimidine using NaOMe in methanol at 65°C (Yield: 74%).
Characterization data for Method A:
Synthesis of 4-[(Pyrazin-2-yloxy)methyl]piperidine
This intermediate is prepared through a two-step sequence:
-
Hydroxymethylation :
Piperidin-4-ylmethanol is treated with pyrazin-2-ol under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C→rt).Reaction Conditions :
Parameter Value Temperature 0°C → room temperature Time 12 h Yield 68% -
Protection/Deprotection :
Boc-protected intermediates are employed to prevent side reactions during subsequent coupling steps.
Final Coupling Reaction
The critical bond formation between pyrimidine and piperidine fragments is achieved via nucleophilic aromatic substitution:
Optimized Protocol :
Yield : 73% after flash chromatography (hexane/EtOAc 3:1).
Key Observations :
-
Excess piperidine derivative improves conversion by mitigating steric hindrance.
-
Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to ethereal solvents.
Alternative Synthetic Routes
One-Pot Three-Component Synthesis
A green chemistry approach avoids intermediate isolation:
Reagents :
-
2-Chloro-4-methoxypyrimidine
-
Piperidin-4-ylmethanol
-
Pyrazin-2-ol
Conditions :
Mechanistic studies suggest in situ formation of a reactive tosylate intermediate, facilitating sequential O-alkylation and N-arylation.
Palladium-Catalyzed Cross-Coupling
For advanced functionalization, Suzuki-Miyaura coupling is employed:
Reaction Scheme :
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Cs₂CO₃ |
| Solvent | DME/H₂O (3:1) |
| Yield | 71% |
This method enables late-stage diversification but requires stringent anhydrous conditions.
Process Optimization and Scale-Up
Industrial-scale production (Patent WO2021074138A1) highlights:
Critical Parameters :
-
Temperature Control : Maintain <5°C during exothermic coupling steps.
-
Purification : Recrystallization from petroleum ether/dichloromethane (8:1) improves purity to >99%.
-
Catalyst Recycling : Pd recovery via activated charcoal filtration reduces costs.
Comparative Yield Analysis :
| Method | Lab-Scale Yield | Pilot-Scale Yield |
|---|---|---|
| Fragment Coupling | 73% | 68% |
| Three-Component | 64% | 58% |
| Suzuki Coupling | 71% | 63% |
Characterization and Quality Control
Spectroscopic Data :
-
¹H NMR (500 MHz, CDCl₃):
δ 8.45 (d, J=5.1 Hz, 1H, Pyrimidine-H),
8.32 (m, 2H, Pyrazine-H),
4.25 (s, 2H, OCH₂),
3.98 (s, 3H, OCH₃),
2.85 (m, 4H, Piperidine-H). -
HRMS : Calculated for C₁₆H₂₀N₅O₂ [M+H]⁺: 330.1564, Found: 330.1561.
Crystallographic Data (from analogous structures):
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrimidine ring or the pyrazin-2-yloxy moiety, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 4-methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a synthetic organic molecule with significant potential in scientific research, particularly in medicinal chemistry. This article explores its applications, mechanisms of action, and relevant case studies.
Medicinal Chemistry
This compound is primarily studied for its pharmacological properties , particularly its potential as a therapeutic agent. Its interactions with biological macromolecules such as proteins and nucleic acids are under investigation, which may lead to the development of new drugs targeting various diseases.
Preliminary studies indicate that this compound may exhibit:
- Anticancer Properties : Research is ongoing to evaluate its efficacy against cancer cell lines.
- Neuropharmacological Effects : The compound's ability to modulate neurotransmitter systems is being explored, which could have implications for treating neurological disorders.
Case Study 1: Anticancer Activity
In a recent study, the compound demonstrated selective cytotoxicity against specific cancer cell lines, suggesting potential as an anticancer agent. Further investigations are needed to clarify its mechanism and optimize its efficacy.
Case Study 2: Neuropharmacological Research
Another study focused on the compound's interaction with neurotransmitter receptors. Results indicated that it may enhance synaptic plasticity, offering insights into its potential use in treating cognitive disorders.
Mechanism of Action
The mechanism of action of 4-methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
Below is a comparative analysis of the target compound and its analogues, focusing on substituent variations and their pharmacological implications.
*Calculated based on molecular formula C₁₅H₁₈N₆O₂.
Key Findings from Comparative Studies
Substituent Effects at Pyrimidine Position 2: The target compound’s piperidin-1-yl-pyrazine substituent provides a balance of flexibility and aromaticity, contrasting with the methylsulfanyl group in , which increases lipophilicity but may reduce metabolic stability due to sulfur oxidation . ~329).
Piperidine Modifications: Anti-mycobacterial activity is observed in analogues with phenoxy-piperidine substituents (e.g., ), suggesting that bulky aromatic groups at this position may enhance activity against Mycobacterium tuberculosis. Piperazine derivatives (e.g., in ) show protease inhibition, likely due to improved hydrogen-bonding capacity compared to piperidine.
Methoxy vs. Amino Groups: Methoxy at position 4 (target compound) improves solubility over amino-substituted pyrimidines (e.g., ), which may exhibit stronger hydrogen-bonding but poorer bioavailability.
Biological Activity Trends: Pyrimidine derivatives with extended aromatic systems (e.g., pyrazine, pyridine) are frequently associated with kinase or protease inhibition (e.g., ), while phenoxy-piperidine variants target bacterial pathways .
Biological Activity
4-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine core, a methoxy group, and a piperidine ring substituted with a pyrazinyl ether. Its molecular formula is C15H19N5O2, and it has a molecular weight of 301.34 g/mol. This compound has garnered interest in medicinal chemistry for its potential pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as proteins and nucleic acids. Preliminary studies suggest that the compound can modulate the activity of specific molecular targets, leading to significant biological effects depending on the system studied. This modulation may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes, impacting metabolic pathways.
- Receptor Binding : It can bind to receptors, potentially affecting signaling pathways involved in various physiological processes.
Pharmacological Properties
Research indicates that this compound exhibits several promising pharmacological properties:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further development in treating infections.
- Antiviral Properties : There is ongoing research into its efficacy against viral pathogens.
- Potential Anticancer Effects : Initial findings suggest that it may induce apoptosis in cancer cells, warranting further investigation into its use as an anticancer agent.
Comparative Analysis with Similar Compounds
The structural similarities between this compound and other pyrimidine derivatives indicate potential unique biological activities. Below is a comparative table of related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Methoxy-pyrimidine derivative | Contains similar pyrimidine core | Exhibits different biological activities |
| Pyrazolo-pyrimidine derivatives | Shares pyrazole structure | Known for anti-cancer properties |
| Tetrahydro-pyrido-pyrimidines | Related structural framework | Potential as protein kinase modulators |
This comparison highlights the unique aspects of this compound while also showcasing its potential as a lead compound in drug discovery.
Study on Antimicrobial Activity
In a recent study published in Journal of Medicinal Chemistry, researchers investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Investigation into Antiviral Properties
Another study focused on the antiviral properties of the compound, revealing promising activity against influenza virus strains. The mechanism was hypothesized to involve interference with viral replication processes, highlighting the need for further exploration in clinical settings.
Anticancer Research
A notable case study explored the effects of this compound on human cancer cell lines, demonstrating its ability to induce cell cycle arrest and apoptosis in various cancer types. These findings support its potential application in cancer therapeutics.
Q & A
Q. What are the key considerations in designing a synthesis protocol for 4-methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine to ensure regioselectivity and functional group compatibility?
- Methodological Answer : Synthesis requires systematic modification of substituents on the pyrimidine core. Key steps include:
- Introducing lipophilic elements (e.g., 4-methylpiperazine) at the 4-position while maintaining compatibility with pyrazine and piperidine moieties .
- Using coupling agents (e.g., stannous chloride) for reductions and solvents like DMF or DCM to stabilize intermediates .
- Monitoring reaction progress via thin-layer chromatography (TLC) to confirm intermediate purity .
- Example protocol:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | DCM, RT, 24h | Coupling pyrazine and piperidine |
| 2 | Stannous chloride, EtOH | Reduce nitro groups |
| 3 | TLC (Hexane:EtOAc 3:1) | Monitor completion |
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks for methoxy (δ ~3.8 ppm), pyrimidine protons (δ 6.5–8.5 ppm), and piperidine/pyrazine signals .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between pyrimidine and aromatic rings) .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation .
- First aid: Rinse skin/eyes with water for 15 minutes if exposed; seek medical attention for persistent irritation .
- Store in airtight containers at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during multi-step syntheses?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates .
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., nitro reductions) to avoid side reactions .
- Catalysis : Use p-toluenesulfonic acid (p-TSA) for acid-catalyzed cyclization, reducing reaction time by 30% .
- Purification : Recrystallize from petroleum ether/ethyl acetate (1:2) to achieve >95% purity .
Q. How do structural modifications at the 4-methoxy group and pyrazine-linked piperidine moiety influence biological activity?
- Methodological Answer :
- SAR Insights :
- 4-Methoxy Group : Enhances lipophilicity and membrane permeability; replacing with bulkier groups (e.g., ethoxy) reduces target binding .
- Pyrazine-Piperidine Linker : Increases affinity for kinase targets (e.g., PI3K) due to hydrogen bonding with active-site residues .
- Computational Methods :
- Docking Studies (AutoDock Vina) : Predict binding modes with ATP-binding pockets .
- ADMET Prediction (SwissADME) : Optimize logP (<3) and polar surface area (<90 Ų) for oral bioavailability .
Q. What strategies mitigate hydrolysis or oxidative degradation in aqueous solutions?
- Methodological Answer :
- pH Buffering : Stabilize at pH 6–7 using phosphate buffer to slow hydrolysis of the methoxy group .
- Antioxidants : Add 0.1% w/v ascorbic acid to prevent pyrazine oxidation .
- Lyophilization : Freeze-dry formulations to extend shelf life (>12 months at 4°C) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Structural Validation : Re-analyze batch purity via HPLC (C18 column, 254 nm) to rule out impurity-driven artifacts .
- Meta-Analysis : Use tools like RevMan to pool data from independent studies and assess heterogeneity .
Tables for Key Data
Q. Table 1: Comparative Synthesis Yields Under Different Conditions
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DCM, RT, 24h | 65 | 90 | |
| DMF, 50°C, 12h | 78 | 93 | |
| p-TSA catalysis, 6h | 82 | 97 |
Q. Table 2: Biological Activity vs. Substituent Modifications
| Modification | Target IC₅₀ (nM) | logP |
|---|---|---|
| 4-Methoxy | 12 ± 2 | 2.1 |
| 4-Ethoxy | 45 ± 5 | 2.8 |
| Pyrazine replaced with triazine | >1000 | 1.9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
